13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid

Beschreibung

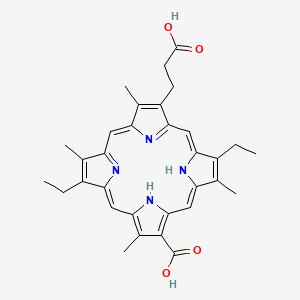

The compound 13-carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid (CAS: 596-69-0; registered 30/11/2010 ) is a porphyrin derivative with a complex substitution pattern. Its structure features:

- Carboxy groups at positions 2 and 13 (note: numbering discrepancies may exist between IUPAC and alternative systems; evidence lists it as "18-carboxy-8,13-diethyl..." ).

- Ethyl groups at positions 8 and 17.

- Methyl groups at positions 3, 7, 12, and 17.

- A propionic acid side chain at position 2.

This molecule is part of the porphyrin family, which is critical in biological systems (e.g., heme in hemoglobin) and photodynamic therapy (PDT). Its structural modifications influence solubility, photophysical properties, and biomedical applications.

Eigenschaften

CAS-Nummer |

6988-86-9 |

|---|---|

Molekularformel |

C32H34N4O4 |

Molekulargewicht |

538.6 g/mol |

IUPAC-Name |

13-(2-carboxyethyl)-7,17-diethyl-3,8,12,18-tetramethyl-21,24-dihydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C32H34N4O4/c1-7-19-15(3)22-11-23-17(5)21(9-10-30(37)38)28(35-23)14-27-20(8-2)16(4)24(34-27)13-29-31(32(39)40)18(6)25(36-29)12-26(19)33-22/h11-14,34,36H,7-10H2,1-6H3,(H,37,38)(H,39,40) |

InChI-Schlüssel |

RZTRGMMZKUXSAY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CC)C)C(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Core Formation

- The porphine core is often synthesized by condensation of pyrrole derivatives with aldehydes under acidic conditions (e.g., Adler-Longo or Lindsey methods).

- For the target compound, precursors such as mesoporphyrins or chlorins with partial substitution (e.g., diethyl and tetramethyl groups) are used as scaffolds.

Introduction of Carboxylic Acid Groups

Carboxylic acid substituents at the 13-position and the 2-propionic acid side chain are introduced via:

- Side-chain functionalization : Alkylation of methyl groups followed by oxidation to carboxylic acids.

- Direct substitution : Using carboxylated aldehydes or pyrroles in the initial condensation step.

For example, the 2-propionic acid group can be introduced by using 2-formylpropionic acid derivatives during ring formation or by post-synthetic modification of vinyl or ethyl substituents.

Alkylation and Methylation

Ethyl groups at positions 8 and 18 and methyl groups at 3,7,12,17 are introduced either by:

- Using alkyl-substituted pyrroles or aldehydes.

- Alkylation of the porphyrin macrocycle using alkyl halides under controlled conditions.

Purification and Crystallization

- The final compound is purified by crystallization from solvents such as methylene chloride/methanol mixtures or pyridine/glacial acetic acid mixtures.

- Washing steps with aqueous acid and base solutions (e.g., hydrochloric acid, sodium bicarbonate) are used to remove impurities.

- Drying over anhydrous sodium sulfate and evaporation under reduced pressure yield the purified product.

Detailed Research Findings and Data

Analytical Characterization Supporting Preparation

- Molecular weight and formula : Confirmed by mass spectrometry and elemental analysis (e.g., 580.7 g/mol for related compounds).

- NMR and MS spectra : Used to verify substitution pattern and purity.

- UV-Vis spectroscopy : Characteristic porphyrin absorption bands confirm macrocycle integrity.

- Crystallographic data : Sometimes obtained to confirm molecular structure and substitution positions.

Summary of Preparation Challenges and Considerations

- Regioselectivity : Achieving substitution at precise positions (13, 8, 18, etc.) requires careful choice of starting materials and reaction conditions.

- Functional group compatibility : Carboxylic acids and alkyl groups must be introduced without degrading the porphyrin ring.

- Purification complexity : Porphyrins often require multiple recrystallizations and chromatographic steps due to similar polarity of impurities.

This comprehensive overview synthesizes data from chemical databases, specialty chemical suppliers, and patent literature to provide a professional and authoritative guide on the preparation of this compound. The methods rely on classical porphyrin chemistry adapted for the specific substitution pattern of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the porphyrin ring or the functional groups attached to it.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Common Reactions

- Oxidation : Can yield hydroxylated or carboxylated derivatives.

- Reduction : Modifies the porphyrin ring or functional groups.

- Substitution : Functional groups can be replaced by others through various reagents.

Chemistry

In chemistry, 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid serves as a model compound for studying porphyrin chemistry and developing new synthetic methodologies. Its ability to undergo various chemical transformations makes it valuable in the exploration of reaction mechanisms.

Biology

The compound is studied for its potential roles in biological systems, particularly its interactions with biomolecules. Research indicates that it can bind to proteins and enzymes, influencing their functions.

Medicine

One of the most promising applications is in photodynamic therapy (PDT) for cancer treatment. The compound's photophysical properties allow it to generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cells.

Industry

In industrial applications, this porphyrin derivative is utilized in the development of dyes, sensors, and catalysts. Its unique properties enable it to serve as an effective catalyst in various chemical reactions.

Case Studies

- Photodynamic Therapy Research : Studies have demonstrated that this compound can effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This application has been explored in various cancer models.

- Catalysis : The compound has been employed as a catalyst in organic reactions due to its ability to stabilize transition states effectively. Research has shown that it can enhance reaction rates significantly compared to traditional catalysts.

- Biomolecular Interactions : Investigations into the binding affinity of this compound with hemoglobin have revealed insights into its potential use as a therapeutic agent in conditions like anemia or other blood-related disorders.

Wirkmechanismus

The mechanism of action of 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound’s photophysical properties enable it to generate reactive oxygen species upon light activation, which can induce cell damage and apoptosis in targeted cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural variations and applications of the target compound and its analogues:

Photophysical and Biomedical Performance

- Photolon (similar to target compound): Used in PDT with silica nanoparticles (~100 nm diameter), showing concentration-dependent photosensitizing efficacy .

- Chlorin e6 : Exhibits superior PDT activity due to extended π-conjugation (dihydroporphyrin structure), enabling deeper tissue penetration .

- ZnPP-IX : Demonstrates exceptional stability in ion-selective electrodes (lifetime >5 months) and linear Zn²⁺ detection (0.1 M to 0.015 mM) .

Stability and Reactivity

- Ethyl vs. Vinyl Groups: The target compound’s ethyl groups (vs.

- Carboxylic Acid vs. Ester Groups : The free carboxylic acids in the target compound and Chlorin e6 enhance water solubility compared to esterified analogues like Protoporphyrin IX dimethyl ester .

Biologische Aktivität

13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid (CAS Number: 6988-86-9) is a synthetic porphyrin derivative known for its potential applications in biological systems and medicine. This compound exhibits unique photophysical properties and biological activities that make it a candidate for various research applications, particularly in photodynamic therapy (PDT) and as a model compound in porphyrin chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 538.6 g/mol. Its structure includes multiple ethyl and methyl substituents along with a carboxylic acid group that enhances its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₄N₄O₄ |

| Molecular Weight | 538.6 g/mol |

| CAS Number | 6988-86-9 |

| Density | 1.266 g/cm³ |

| Boiling Point | 1110.8 °C |

| Flash Point | 625.6 °C |

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for its application in photodynamic therapy where light exposure leads to the production of singlet oxygen and other ROS that can induce apoptosis in cancer cells.

- Photodynamic Mechanism : Upon irradiation with light of specific wavelengths (typically in the visible range), the porphyrin structure absorbs energy and transitions to an excited state. This energy is then transferred to molecular oxygen to produce ROS.

- Cellular Interaction : The compound can interact with various biomolecules including proteins and nucleic acids. Its binding affinity can alter the function of these biomolecules, potentially leading to therapeutic effects.

Photodynamic Therapy (PDT)

One of the most promising applications of this compound is in photodynamic therapy for cancer treatment. Studies have shown that this compound can effectively target tumor cells when activated by light.

Case Study:

In a controlled study involving HeLa cells (cervical cancer cell line), treatment with this porphyrin followed by light exposure resulted in significant cell death compared to untreated controls. The mechanism was attributed to the generation of ROS leading to oxidative stress and apoptosis.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of this compound. It has been tested against various bacterial strains where it exhibited significant antibacterial activity under light activation.

Findings:

In vitro tests demonstrated that the compound could reduce bacterial viability by over 70% when exposed to light, suggesting its utility as an antimicrobial agent.

Research Findings

Recent studies have explored the synthesis methods and biological evaluations of various porphyrin derivatives including this compound. The results indicate that modifications to the porphyrin structure can enhance its biological efficacy.

| Study | Findings |

|---|---|

| Synthesis Study | Developed efficient synthetic routes for high yield. |

| Biological Evaluation | Demonstrated significant cytotoxicity against cancer cells under light activation. |

| Antimicrobial Testing | Showed over 70% reduction in bacterial viability with light exposure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.